3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-12-6-8-15(9-7-12)21-11-13-10-16(20)19(18-13)14-4-2-1-3-5-14/h1-10,18H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOQSGRRVWLWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)CSC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol typically involves the reaction of 4-chlorobenzyl chloride with 1-phenyl-3-methyl-1H-pyrazol-5-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes where applicable .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Research indicates that compounds related to pyrazole derivatives exhibit significant anti-inflammatory and analgesic activities. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The compound 3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol may also possess similar properties due to its structural similarities to known COX inhibitors .
Potential Anticancer Activity
The structure of this pyrazole derivative suggests potential applications in cancer therapy. Pyrazole compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. The introduction of a chlorophenyl thio group may enhance its interaction with biological targets involved in tumor progression. Further studies are needed to explore its efficacy and mechanisms of action against cancer cells.
Synthetic Chemistry
Synthesis Methodologies
The synthesis of this compound can be achieved through various organic reactions. A common approach involves the reaction of thioether precursors with phenylhydrazine, followed by appropriate functionalization. This methodology not only provides a pathway for synthesizing this compound but also opens avenues for creating analogs with modified properties .
Reactivity in Organic Synthesis
This compound can serve as a versatile intermediate in organic synthesis. Its reactive functional groups make it suitable for further transformations, such as nucleophilic substitutions or coupling reactions, which can lead to the development of new compounds with desirable biological activities.
Material Science
Polymer Science Applications
The unique chemical structure of this compound allows for potential applications in polymer science. It can be utilized as a monomer or additive in the synthesis of polymers that exhibit enhanced thermal stability or specific mechanical properties. Research into its incorporation into polymer matrices could yield materials with tailored functionalities for specific applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it binds to the enzyme pteridine reductase 1 (PTR1), inhibiting its function and thereby affecting the parasite’s folate metabolism . This leads to the disruption of essential biological processes in the parasite, ultimately causing its death .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The 4-chlorophenyl group in the target compound introduces electron-withdrawing properties, whereas fluorine in 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol provides moderate electronegativity .
- Functional Group Impact : The trifluoromethyl group in significantly increases metabolic stability and lipophilicity compared to the target compound’s thioether group.
Physicochemical Properties
While explicit data (e.g., melting point, logP) for the target compound are unavailable, inferences can be made:
- Solubility: The hydroxy group at position 5 may enhance water solubility compared to non-polar analogues like 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol .
- Thermal Stability : Crystallographic studies of related pyrazoles (e.g., ) suggest that aromatic stacking and hydrogen bonding (O–H⋯N/O) contribute to stable solid-state packing.
Research Tools and Methodologies
- Crystallography : Structures of related compounds (e.g., ) were resolved using SHELX and WinGX , suggesting these tools are applicable for analyzing the target compound’s crystal structure.
- Spectral Characterization : IR and NMR data for analogues (e.g., ) provide benchmarks for verifying the target compound’s purity and conformation.
Biological Activity
3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol, a compound belonging to the pyrazole family, has garnered attention for its diverse pharmacological effects. This article explores its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.
Overview of the Compound
- Chemical Structure : The compound features a thioether group linked to a pyrazole ring, which is known for contributing to various biological activities.
- Molecular Formula : C₁₆H₁₃ClN₂OS
- CAS Number : 345237-58-3
- Molecular Weight : 316.81 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antileishmanial Activity : The compound inhibits the enzyme pteridine reductase 1 (PTR1), which is crucial for the folate metabolism of Leishmania parasites. This inhibition disrupts the parasite's ability to synthesize essential nucleotides, leading to its death.
Antiparasitic Properties
Research indicates that this compound exhibits significant antileishmanial and potential antimalarial activities. In vitro studies have demonstrated its effectiveness against Leishmania donovani, with IC50 values indicating potent cytotoxicity .
Antitumor Activity
Similar compounds within the pyrazole class have shown promising results in cancer research:
- Cytotoxic Studies : A study on related pyrazole derivatives revealed selective cytotoxic activities against various cancer cell lines, suggesting that structural modifications can enhance their efficacy against tumors .
Anti-inflammatory Effects
The compound also shows anti-inflammatory properties, which are vital in treating conditions characterized by excessive inflammation. It has been noted to inhibit the production of pro-inflammatory cytokines in various experimental models .
Comparative Analysis with Similar Compounds
| Compound | Activity | Mechanism |
|---|---|---|
| 1-phenyl-3-methyl-1H-pyrazol-5-ol | Precursor | Intermediate in synthesis |
| 4-chlorobenzyl chloride | Precursor | Used in synthesis |
| Hydrazine-coupled pyrazoles | Antileishmanial | Similar mechanism targeting PTR1 |
The unique chlorophenylthio group in this compound differentiates it from other derivatives and contributes to its specific biological activities, particularly in inhibiting PTR1 effectively .
Case Studies and Research Findings
Numerous studies have investigated the biological activities of pyrazole derivatives, including:
- Antileishmanial Studies : In vitro assays demonstrated that derivatives similar to this compound exhibited IC50 values below 10 µM against Leishmania species, indicating strong antiparasitic potential .
- Antitumor Research : A comparative study on various pyrazole derivatives showed that some exhibited significant inhibitory activity against cancer cell lines such as MCF-7 and HeLa, with IC50 values ranging from micromolar to sub-micromolar levels .
Q & A
Q. How can researchers elucidate the mechanistic basis of its biological activity (e.g., enzyme inhibition)?
- Answer:
- Molecular docking: Simulate binding to targets (e.g., COX-2) using AutoDock Vina. Validate with SPR (binding affinity KD < 10 µM) .
- SAR studies: Modify substituents (e.g., replace Cl with F) to correlate structure with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
